4-Amino-2-chloro-5-methylpyrimidine-15N2,13C
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Overview
Description
4-Amino-2-chloro-5-methylpyrimidine-15N2,13C: is a labelled analogue of 4-Amino-2-chloro-5-methylpyrimidine. This compound is characterized by the incorporation of isotopes 15N and 13C, making it valuable for various scientific research applications. It is an intermediate in the synthesis of other labelled compounds, such as 5-Methyl Cytosine-13C,15N2 Hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C typically involves the incorporation of isotopically labelled nitrogen and carbon atoms into the pyrimidine ring. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of labelled precursors and reagents under controlled conditions to achieve the desired isotopic labelling.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated processes to ensure high yield and purity. The production process is optimized to incorporate the isotopes efficiently while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
4-Amino-2-chloro-5-methylpyrimidine-15N2,13C has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of labelled compounds for NMR and mass spectrometry studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of labelled pharmaceuticals for drug metabolism and pharmacokinetic studies.
Industry: Applied in the production of labelled intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C is primarily related to its role as a labelled compound. The isotopic labels (15N and 13C) allow researchers to trace the compound’s behavior in biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Amino-2-chloro-5-methylpyrimidine: The unlabelled analogue.
5-Methyl Cytosine-13C,15N2 Hydrochloride: Another labelled derivative used in similar applications.
Uniqueness: 4-Amino-2-chloro-5-methylpyrimidine-15N2,13C is unique due to its specific isotopic labelling, which provides distinct advantages in tracing and studying the compound in various research settings. The incorporation of 15N and 13C isotopes enhances its utility in NMR and mass spectrometry, making it a valuable tool for researchers.
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
2-chloro-5-(113C)methyl(1,3-15N2)pyrimidin-4-amine |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-5(6)9-4(3)7/h2H,1H3,(H2,7,8,9)/i1+1,8+1,9+1 |
InChI Key |
ZCQWIJBRCXQUNP-DMNYYYMISA-N |
Isomeric SMILES |
[13CH3]C1=C[15N]=C([15N]=C1N)Cl |
Canonical SMILES |
CC1=CN=C(N=C1N)Cl |
Origin of Product |
United States |
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